3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile
Overview
Description
“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a chemical compound . It contains a total of 38 atoms, including 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of benzonitriles, which includes compounds like “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile”, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Molecular Structure Analysis
The molecular structure of “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” contains a total of 40 bonds. These include 27 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a white to light yellow crystal powder . It has a molecular weight of 331.3 g/mol.Scientific Research Applications
The research was conducted in the field of Chemistry , specifically focusing on Spectroscopy and Molecular Structure Analysis . The study involved the use of Density Functional Theory to study the molecular structure of the compound. The calculated wavenumbers were supported by experimental analysis of the vibrational modes of the compound .
The methods of application involved Natural Bond Orbital (NBO) analysis to study charge delocalization within the molecule. The Molecular Electrostatic Potential (MEP) map was used to show various active regions of charge distribution on the chemical structure .
The results indicated that heterointeraction arises due to the hydrogen bonding made between the C≡N of the compound and the –OH group. Thermodynamic properties such as enthalpy and entropy were also investigated .
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Pharmaceutical Industry
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Perfumery and Solvent Industry
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Chemical Analysis
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Dielectric Studies
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Biological Activities
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Nucleophilic Aromatic Substitution
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Pharmaceutical Industry
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Perfumery and Solvent Industry
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Chemical Analysis
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Dielectric Studies
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Biological Activities
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Nucleophilic Aromatic Substitution
Safety And Hazards
Chemicals similar to “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
properties
IUPAC Name |
3-nitro-4-(4-phenoxyanilino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBISPJZYJEXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.